Ethyl 5-chloro-3-cyanopyridine-2-carboxylate
Overview
Description
Ethyl 5-chloro-3-cyanopyridine-2-carboxylate is a chemical compound with the molecular formula C9H7ClN2O2 and a molecular weight of 210.62 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-3-cyanopyridine-2-carboxylate typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-3-cyanopyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride or hydrogenation catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Ethyl 5-chloro-3-cyanopyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-3-cyanopyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-chloro-5-cyano-2-pyridinecarboxylate
- Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate
- 6-Chloro-N-ethylpyridine-3-carboxamide
Uniqueness
Ethyl 5-chloro-3-cyanopyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a chloro and cyano group makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
ethyl 5-chloro-3-cyanopyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-2-14-9(13)8-6(4-11)3-7(10)5-12-8/h3,5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DINJFKOBTCQUIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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